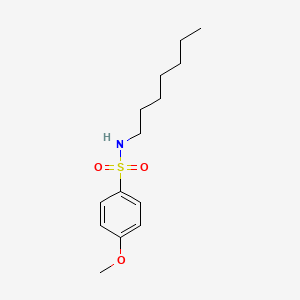

N-heptyl-4-methoxybenzenesulfonamide

Description

N-Heptyl-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a heptyl chain attached to the sulfonamide nitrogen and a para-methoxy substituent on the benzene ring. This compound exhibits a molecular ion peak at m/z 448.2 (M + H)+ via LC-MS and distinct ¹H NMR signals, including a singlet at δ 3.90 ppm for the methoxy group and resonances corresponding to the heptyl chain (δ 1.15–1.40 ppm) .

Properties

IUPAC Name |

N-heptyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c1-3-4-5-6-7-12-15-19(16,17)14-10-8-13(18-2)9-11-14/h8-11,15H,3-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKPASPTOKZCDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with heptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Methoxybenzenesulfonyl chloride+Heptylamine→N-heptyl-4-methoxybenzenesulfonamide+HCl

Industrial Production Methods

In industrial settings, the production of N-heptyl-4-methoxybenzenesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The heptyl chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of 4-hydroxybenzenesulfonamide derivatives.

Reduction: Formation of N-heptylaniline derivatives.

Substitution: Formation of various N-alkyl or N-aryl-4-methoxybenzenesulfonamide derivatives.

Scientific Research Applications

N-heptyl-4-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-heptyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. For example, it may inhibit carbonic anhydrase or dihydropteroate synthase, leading to antimicrobial effects. The heptyl chain and methoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives are structurally diverse, with variations in alkyl/aryl substituents and functional groups significantly impacting their physicochemical and biological properties. Below is a comparative analysis of N-heptyl-4-methoxybenzenesulfonamide and related compounds:

Table 1: Structural and Functional Comparisons

Key Observations

Alkyl Chain Impact :

- The heptyl chain in N-heptyl-4-methoxybenzenesulfonamide enhances lipophilicity compared to shorter-chain analogs (e.g., methyl or hydroxyethyl groups in and ). This likely improves membrane permeability, critical for its CB2 receptor targeting .

- In contrast, polar substituents like the acetyl group in reduce lipophilicity, limiting bioavailability .

Chloro substituents () are electron-withdrawing, which may enhance electrophilic reactivity but reduce receptor binding affinity .

Pharmacological Specificity: The diethylamino-benzyl moiety in Compound 34 () introduces a tertiary amine, enabling ionic interactions with receptor residues absent in simpler analogs like .

Synthetic Complexity :

- N-heptyl-4-methoxybenzenesulfonamide derivatives require multi-step synthesis (e.g., uses alkylation and sulfonylation), whereas simpler analogs () are synthesized via direct sulfonamide formation .

Data Gaps and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.